![molecular formula C13H5Cl3F3NO3 B14712375 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene CAS No. 21726-22-7](/img/structure/B14712375.png)
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route includes:
Etherification: The formation of the phenoxy linkage by reacting the halogenated nitrobenzene with a trifluoromethyl-substituted phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed.
化学反応の分析
Types of Reactions
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄)
Substitution: Sodium methoxide (NaOCH₃)
Major Products Formed
Reduction: Formation of amine derivatives
Oxidation: Formation of quinones
Substitution: Formation of substituted benzene derivatives
科学的研究の応用
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and nitro groups can participate in various biochemical pathways, leading to its observed effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
1,2,4-Trichloro-5-nitrobenzene: Similar structure but lacks the phenoxy and trifluoromethyl groups.
1-Chloro-4-nitro-2-(trifluoromethyl)benzene: Similar structure but lacks the additional chlorine atoms and phenoxy group.
Uniqueness
1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene is unique due to the combination of multiple halogen atoms, a nitro group, and a trifluoromethyl-substituted phenoxy group
特性
CAS番号 |
21726-22-7 |
|---|---|
分子式 |
C13H5Cl3F3NO3 |
分子量 |
386.5 g/mol |
IUPAC名 |
1,2,4-trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C13H5Cl3F3NO3/c14-8-4-10(16)12(5-9(8)15)23-11-2-1-6(20(21)22)3-7(11)13(17,18)19/h1-5H |
InChIキー |
WKLIHOSVOZNJHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


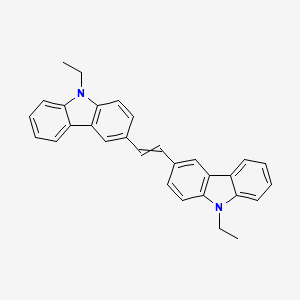

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
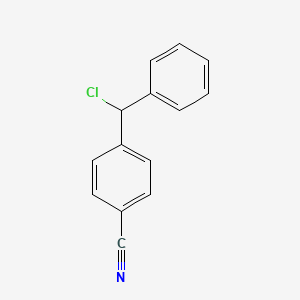
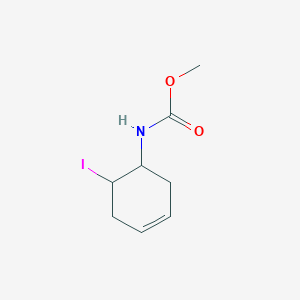

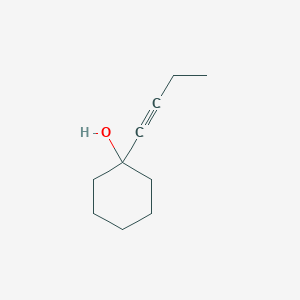
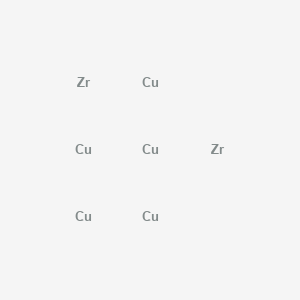
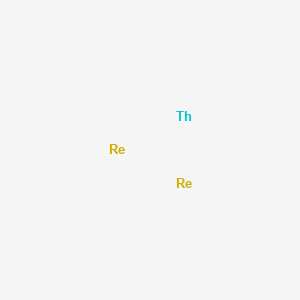
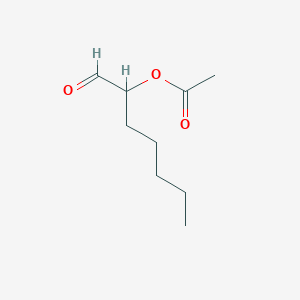
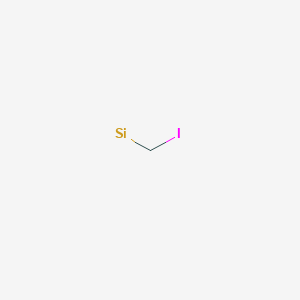

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
